molecular formula C12H15N3O2 B15360453 tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate

tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate

Cat. No.: B15360453
M. Wt: 233.27 g/mol
InChI Key: KZJFNCLCGFKIFF-UHFFFAOYSA-N
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Description

Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: is a chemical compound belonging to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction of imidazo[1,5-a]pyridin-7-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazo[1,5-a]pyridin-7-yl carbamate derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Imidazo[1,5-a]pyridin-7-yl carbamate derivatives.

  • Reduction: : Reduced carbamate derivatives.

  • Substitution: : Substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: is similar to other carbamate derivatives such as tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate and tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

List of Similar Compounds

  • Tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

  • Tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

  • Tert-butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl) (methyl)carbamate

  • Tert-butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-imidazo[1,5-a]pyridin-7-ylcarbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-5-15-8-13-7-10(15)6-9/h4-8H,1-3H3,(H,14,16)

InChI Key

KZJFNCLCGFKIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CN=CN2C=C1

Origin of Product

United States

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